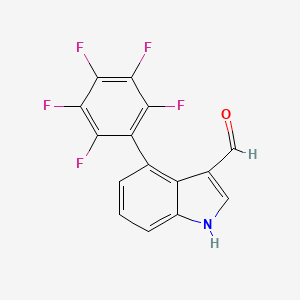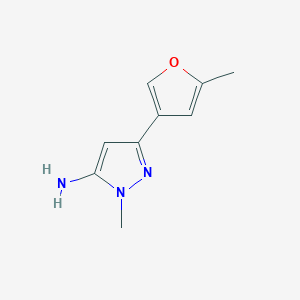
1,4-Dichloro-2-iodo-3-methoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-iodo-3-methoxybutane is an organic compound with the molecular formula C5H9Cl2IO It is a halogenated butane derivative, characterized by the presence of chlorine, iodine, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-3-methoxybutane typically involves multi-step organic reactions. One common method includes the halogenation of a suitable butane precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality. The choice of reagents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-iodo-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-iodo-3-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-iodo-3-methoxybutane involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of halogen atoms makes it a reactive compound, capable of participating in nucleophilic substitution and other reactions. The methoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichloro-2-iodobutane: Lacks the methoxy group, leading to different reactivity and applications.
1,4-Dichloro-3-methoxybutane:
2-Iodo-3-methoxybutane: Lacks the chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness
1,4-Dichloro-2-iodo-3-methoxybutane is unique due to the combination of chlorine, iodine, and methoxy groups in its structure. This combination imparts specific reactivity and potential applications that are not shared by its similar compounds. The presence of multiple halogen atoms and a methoxy group makes it a versatile compound in various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C5H9Cl2IO |
|---|---|
Molekulargewicht |
282.93 g/mol |
IUPAC-Name |
1,4-dichloro-2-iodo-3-methoxybutane |
InChI |
InChI=1S/C5H9Cl2IO/c1-9-5(3-7)4(8)2-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
WQUNEZGPTWQKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCl)C(CCl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


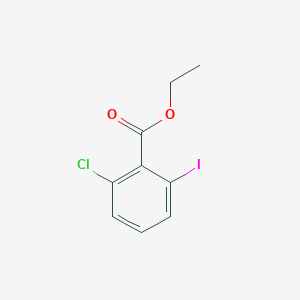


![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
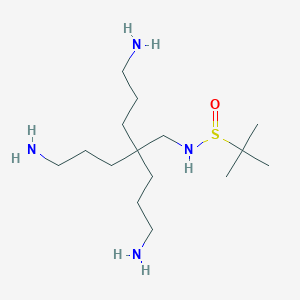
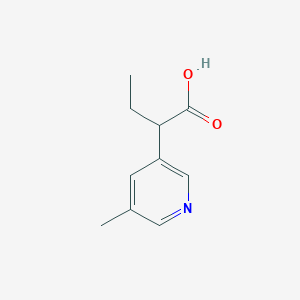
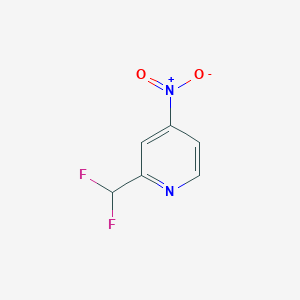

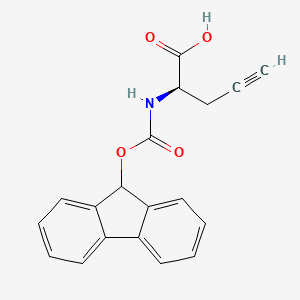
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
